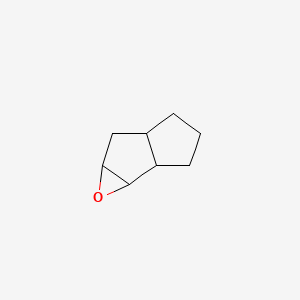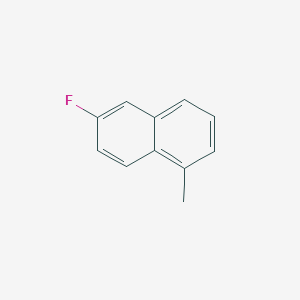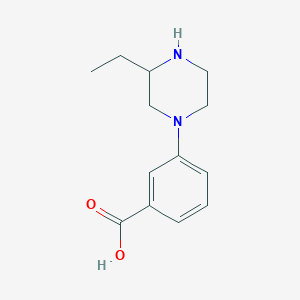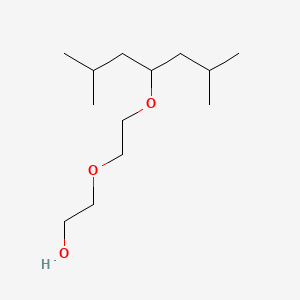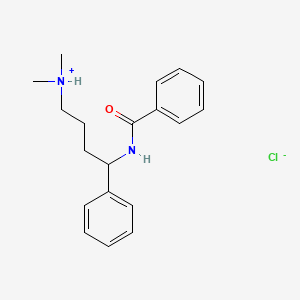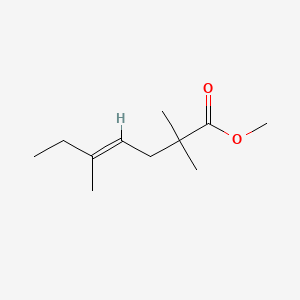
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.2]octene core with a dimethylaminomethyl group and a phenyl group attached, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octene core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, dimethylamine, and the bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride involves its interaction with specific molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Methyl-bicyclo[2.2.2]-oct-2-ene
- 2,3-Diazabicyclo[2.2.2]oct-2-ene
Uniqueness
2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)oct-2-ene, hydrochloride is unique due to the presence of the dimethylaminomethyl group and the phenyl group, which confer distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
| 62373-96-0 | |
分子式 |
C17H24ClN |
分子量 |
277.8 g/mol |
IUPAC 名称 |
dimethyl-[(3-phenyl-2-bicyclo[2.2.2]oct-2-enyl)methyl]azanium;chloride |
InChI |
InChI=1S/C17H23N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15H,8-12H2,1-2H3;1H |
InChI 键 |
RFCPWYIROOWPGA-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CC1=C(C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
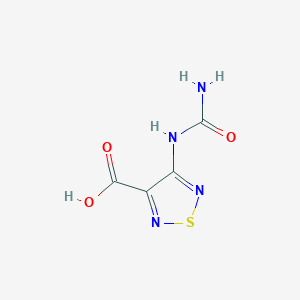
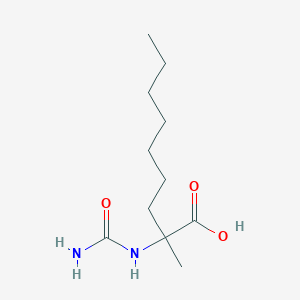


![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
